Isoleucylarginine
Description
Significance of Dipeptides in Biological Systems and Metabolomics
Dipeptides, the smallest class of peptides, consist of two amino acids joined by a single peptide bond. For a long time, their role was thought to be limited to being intermediary products of protein digestion and building blocks for protein synthesis. nih.gov However, contemporary research has illuminated their diverse and significant roles in biological systems. nih.gov
In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, dipeptides are gaining considerable attention. nih.gov They are now recognized as having distinct biological activities separate from their constituent amino acids. nih.gov These activities include functioning as signaling molecules, antioxidants, and even neurotransmitters or neuromodulators. nih.gov The analysis of dipeptides in biological samples can, therefore, offer unique insights into the metabolic state of an organism and may lead to the discovery of novel biomarkers for various diseases. nih.gov
The study of dipeptides presents analytical challenges due to their structural diversity, including the presence of isomers which have the same molecular weight but different arrangements of amino acids, making them difficult to distinguish using mass spectrometry alone. nih.gov Despite these challenges, advancements in analytical techniques are enabling more comprehensive dipeptide analyses, revealing their tissue-specific profiles and potential functions.
Overview of Isoleucylarginine's Discovery and Initial Characterization
The specific discovery of this compound is not marked by a single seminal publication but rather has emerged from the broader advancement of analytical techniques in proteomics and metabolomics that allow for the identification of smaller peptide fragments. Its characterization is primarily documented in chemical and biological databases.
This compound, also known by its systematic name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is a dipeptide formed from the covalent linkage of L-isoleucine and L-arginine. nih.gov Its presence as a metabolite has been reported in the bacterium Aeromonas veronii. nih.gov
The fundamental properties of this compound have been computationally and analytically determined. These characteristics are essential for its identification and for predicting its behavior in biological systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H25N5O3 | nih.govnih.gov |
| Molecular Weight | 287.36 g/mol | nih.govnih.gov |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | nih.gov |
| Synonyms | Ile-Arg, IR | nih.gov |
The characterization of this compound relies heavily on techniques such as mass spectrometry, which is a powerful tool for the analysis of amino acids and peptides. nih.govnih.gov These methods allow for the precise determination of its mass and fragmentation patterns, confirming its identity in complex biological mixtures.
Scope and Research Focus within Chemical Biology
The field of chemical biology utilizes chemical tools and techniques to understand and manipulate biological systems. Within this context, this compound and other dipeptides serve as intriguing subjects of investigation. The research focus on this compound in chemical biology can be categorized into several key areas:
Probing Biological Activity: A primary goal is to move beyond simple identification and to understand the specific biological functions of this compound. This involves synthesizing the dipeptide and studying its effects in various cellular and organismal models. Research into peptides containing isoleucine and arginine has shown that these residues can influence biological activity, such as antimicrobial properties. nih.gov
Development of Analytical Methods: Chemical biologists are continuously working to improve the methods for detecting and quantifying specific dipeptides like this compound in complex biological samples. This includes the development of more sensitive and selective mass spectrometry techniques and novel separation methods. nih.gov
Peptide-Based Drug Discovery: The unique properties of dipeptides make them potential starting points for the development of new therapeutic agents. The constituent amino acids of this compound, for instance, have known physiological roles. Arginine is a precursor for nitric oxide, a key signaling molecule, and is involved in immune function and wound healing. researchgate.net Isoleucine is a branched-chain amino acid essential for protein synthesis and has been shown to play a role in maintaining immune function. nih.gov Understanding how the combination of these two amino acids in a dipeptide structure modulates their individual activities is a key area of interest.
Understanding Peptide Transport and Metabolism: Investigating how this compound is transported across cell membranes and how it is metabolized provides fundamental insights into cellular physiology.
The study of this compound within chemical biology is still in its early stages. Much of the current understanding is extrapolated from research on its constituent amino acids and on dipeptides in general. Future research will likely focus on elucidating the specific biological context in which this compound plays a significant role.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25N5O3 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16) |
InChI Key |
HYXQKVOADYPQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis, Degradation, and Metabolic Integration of Isoleucylarginine
Precursor Utilization and De Novo Biosynthesis Pathways
The formation of Isoleucylarginine is contingent on the availability of its constituent amino acids, L-isoleucine and L-arginine, and can occur through the breakdown of larger proteins or via direct enzymatic synthesis.
Formation from Amino Acid Pools and Larger Peptide Hydrolysis
This compound can be formed from the hydrolysis of larger peptides and proteins. This process, known as protein catabolism, involves the breakdown of proteins into smaller peptides and eventually into individual amino acids. wikipedia.org The initial step often begins with enzymes like pepsin, which cleaves proteins into polypeptides. wikipedia.org These polypeptides are further broken down by other proteases. wikipedia.org The hydrolysis of the peptide bonds linking amino acids is a chemical reaction that uses water to break these bonds, yielding individual amino acids or smaller di- and tripeptides. youtube.comsketchy.com This breakdown can be non-specific, using strong acids in laboratory settings, or highly specific, catalyzed by enzymes called peptidases in biological systems. pearson.comkhanacademy.org
The constituent amino acids, isoleucine and arginine, are drawn from cellular amino acid pools. These pools are reserves of free amino acids available for various metabolic processes, including protein synthesis. nih.govnih.gov The concentration and availability of specific amino acids within these pools are dynamic and depend on factors like dietary intake, protein breakdown, and de novo synthesis of non-essential amino acids. nih.gov The existence of distinct amino acid pools, such as a small active pool for protein synthesis and a larger, less active storage pool, has been identified in organisms. nih.gov
Enzymatic Synthesis Mechanisms (e.g., through aminoacyl-tRNA biosynthesis pathways)
The direct enzymatic synthesis of dipeptides like this compound can be linked to the machinery of protein synthesis, specifically involving aminoacyl-tRNA synthetases (aaRS). The primary function of aaRS enzymes is to "charge" transfer RNA (tRNA) molecules by attaching the correct amino acid to its corresponding tRNA. wikipedia.orgembopress.org This is a crucial step for the translation of the genetic code into protein. embopress.org
However, beyond their canonical role, there is evidence that these activated amino acids, in the form of aminoacyl-tRNAs, can be used as substrates for other biosynthetic pathways. nih.gov A family of enzymes known as cyclodipeptide synthases (CDPSs) utilizes aminoacyl-tRNAs to synthesize cyclodipeptides. nih.govoup.com These enzymes are structurally similar to class-I aaRSs and effectively divert activated amino acids away from ribosomal protein synthesis to create secondary metabolites. oup.com While this mechanism is primarily described for cyclic dipeptides, it demonstrates a clear enzymatic pathway for forming peptide bonds between two amino acids using charged tRNAs as substrates. It has also been shown that aminoacyl-tRNA synthetases can directly catalyze the formation of dipeptide derivatives in the absence of a ribosome. nih.gov This suggests a potential non-ribosomal pathway for the synthesis of linear dipeptides like this compound, where Isoleucyl-tRNA and Arginyl-tRNA could be substrates for a specific synthase.
Theoretical Aspects of Dehydrodipeptide Intermediates (e.g., in relation to Cypridina luciferin (B1168401) biosynthesis)
The biosynthesis of certain complex natural products provides a theoretical framework for the involvement of dipeptide intermediates. A notable example is the bioluminescent molecule Cypridina luciferin, found in the ostracod Vargula hilgendorfii. researchgate.net It is established that this luciferin is biosynthesized from three amino acids: L-tryptophan, L-arginine, and L-isoleucine. researchgate.netresearchgate.netnih.gov The chemical structure of Cypridina luciferin contains moieties derived from these three precursors, implying a biosynthetic pathway that joins them together. mdpi.com
While the precise enzymatic steps remain largely unknown, the formation of the luciferin core likely involves the sequential or concerted formation of peptide bonds. researchgate.netresearchgate.net In the synthesis of various natural products, α,β-dehydroamino acids are known to be important reactive intermediates. nih.gov These unsaturated amino acid residues can be incorporated into peptides and serve as precursors for further modifications, such as cyclizations. nih.govnih.gov The synthesis of peptides containing dehydroamino acids often involves the creation of a dehydrodipeptide unit first. nih.govmdpi.com Therefore, it is theoretically plausible that the biosynthesis of Cypridina luciferin could proceed through a dehydrodipeptide intermediate involving isoleucine and arginine. This Isoleucyl-arginyl dehydrodipeptide could then react with the modified tryptophan component to form the complex imidazopyrazinone core of the luciferin. researchgate.netfrontiersin.org
Catabolic Pathways and Enzymatic Degradation
The breakdown of this compound is a critical process for recycling its constituent amino acids and managing nitrogen balance within an organism.
Peptidase-Mediated Hydrolysis of this compound
The primary mechanism for the breakdown of dipeptides is enzymatic hydrolysis, mediated by enzymes called peptidases or proteases. numberanalytics.com This process involves the addition of a water molecule across the peptide bond, which cleaves it and releases the individual amino acids. sketchy.com
Studies on the metabolism of various dipeptides show that they can be cleared from the bloodstream by several organs, including the kidneys, liver, and gut. nih.gov The hydrolysis can occur within cells, as red blood cells contain cytosolic peptidases capable of breaking down dipeptides that enter the cell. nih.govnih.gov The efficiency of this hydrolysis depends on the specific dipeptide's structure. nih.govnih.gov For instance, the hydrolysis of the prodrug lisdexamfetamine, which is an L-lysine-d-amphetamine dipeptide, is known to be carried out by an aminopeptidase-like enzyme in the cytosol of red blood cells. semanticscholar.orgnih.govresearchgate.net Given that arginine and lysine (B10760008) are both basic amino acids, it is highly probable that this compound is also a substrate for similar cytosolic or organ-specific peptidases, which would cleave the peptide bond to release free L-isoleucine and L-arginine.
Role in Amino Acid and Nitrogen Cycling
The degradation of this compound plays a role in the broader metabolic pathways of amino acid and nitrogen cycling. Once hydrolyzed, the released L-isoleucine and L-arginine join the body's free amino acid pool. wikipedia.org From there, they can be used for several purposes:
Recycled for Protein Synthesis : The primary fate is often re-utilization for the synthesis of new proteins. wikipedia.org
Converted to Other Molecules : They can serve as precursors for the synthesis of other amino acids or nitrogen-containing compounds.
Used for Energy : The amino acids can be further catabolized for energy. This involves the removal of the amino group (deamination), which enters the urea (B33335) cycle for excretion, particularly in the liver. wikipedia.org The remaining carbon skeleton, an α-keto acid, can then enter central metabolic pathways like the citric acid (Krebs) cycle to be oxidized for ATP production. wikipedia.orgyoutube.com
Interactive Data Table: Precursors of this compound
| Precursor Molecule | Role in Biosynthesis |
| L-Isoleucine | Essential amino acid; provides the isoleucyl component. |
| L-Arginine | Conditionally essential amino acid; provides the arginyl component. |
| Larger Peptides/Proteins | Source of this compound via proteolytic degradation. |
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme/Enzyme Class | Metabolic Process | Function |
| Peptidases/Proteases | Catabolism/Hydrolysis | Cleave the peptide bond in this compound to release free amino acids. |
| Aminoacyl-tRNA Synthetases (aaRS) | Biosynthesis (potential) | Activate isoleucine and arginine by attaching them to their respective tRNAs, which could then be used for dipeptide synthesis. |
| Dipeptide Synthases (hypothetical) | Biosynthesis (potential) | Catalyze the formation of the peptide bond between Isoleucyl-tRNA and Arginyl-tRNA. |
Involvement in Broader Metabolic Networks
The dipeptide this compound, composed of the essential amino acid isoleucine and the semi-essential amino acid arginine, is positioned at the crossroads of numerous fundamental metabolic pathways. Its physiological significance is derived from the individual metabolic roles of its constituent amino acids, which are deeply integrated into central carbon and nitrogen metabolism, as well as specialized biosynthetic and signaling pathways.
This compound's connection to carbon and nitrogen metabolism is primarily governed by the metabolic fates of arginine. Arginine is the most nitrogen-rich amino acid, making it a crucial molecule for nitrogen storage and transport in various organisms. researchgate.netnih.gov Its metabolism is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, a central hub for energy production and the generation of biosynthetic precursors.
The catabolism of arginine can feed into the TCA cycle through several routes. Arginase enzymes hydrolyze arginine to produce ornithine and urea. nih.gov Ornithine can then be converted by ornithine aminotransferase into glutamate-semialdehyde, which is subsequently metabolized to glutamate. mdpi.com Glutamate can be deaminated to yield α-ketoglutarate, a key intermediate of the TCA cycle. mdpi.com This connection highlights a direct pathway for the carbon skeleton of the arginine component of this compound to enter central energy metabolism.
Furthermore, the synthesis of arginine itself is tied to the TCA cycle. The production of arginine from citrulline, catalyzed by the enzymes argininosuccinate (B1211890) synthase (ASS1) and argininosuccinate lyase (ASL), generates fumarate (B1241708) as a byproduct. researchgate.netmdpi.com Fumarate is another critical intermediate of the TCA cycle. researchgate.net Therefore, the metabolic flux through the arginine synthesis pathway directly contributes to the pool of TCA cycle intermediates, a process known as anaplerosis. In conditions of arginine deprivation, cancer cells have been shown to experience a depletion of TCA cycle metabolites such as α-ketoglutarate, malate, fumarate, and succinate. researchgate.netmdpi.com
The isoleucine component, a branched-chain amino acid (BCAA), is catabolized to produce acetyl-CoA and succinyl-CoA, both of which are major entry points into the TCA cycle. This dual contribution underscores the importance of this compound as a potential source of carbon for cellular energy production. The coordinated metabolism of both isoleucine and arginine ensures a balanced supply of intermediates for the TCA cycle, which is essential for maintaining cellular bioenergetics.
The interplay is summarized in the table below:
| Constituent Amino Acid | Metabolic Link to TCA Cycle | Key Intermediates | References |
|---|---|---|---|
| Arginine (Catabolism) | Conversion to ornithine, then glutamate, which is deaminated to a TCA cycle intermediate. | α-ketoglutarate | mdpi.com |
| Arginine (Synthesis) | Byproduct of the conversion of citrulline to arginine. | Fumarate | researchgate.netmdpi.com |
| Isoleucine (Catabolism) | Degradation yields two molecules that enter the TCA cycle. | Acetyl-CoA, Succinyl-CoA |
Emerging evidence suggests a potential crosstalk between amino acid metabolism and sphingolipid pathways. Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules involved in processes like cell death, proliferation, and stress responses. mdpi.com The central molecule in sphingolipid metabolism is ceramide.
A study investigating the effects of amino acid supply on bovine subcutaneous adipose tissue challenged with N-acetyl-d-sphingosine (a C2-ceramide) revealed that the provision of methionine or arginine could alter the abundance of proteins related to amino acid and glutathione (B108866) metabolism. longdom.org Specifically, an enhanced supply of arginine contributed to alterations in amino acid metabolism by increasing the protein abundance of enzymes in the mTOR signaling pathway, a key regulator of cell growth and metabolism that is also influenced by sphingolipids. longdom.org This suggests that arginine availability can modulate cellular responses in the context of elevated ceramide levels, which are often associated with metabolic stress. longdom.org While this research does not directly implicate this compound, it provides a plausible mechanism by which the arginine moiety of the dipeptide could influence sphingolipid-related signaling and metabolic networks. Dysregulated sphingolipid metabolism is a known factor in several lung diseases, including COPD, where altered levels of ceramides (B1148491) and sphingomyelins have been observed. mdpi.com
Riboflavin (B1680620) (Vitamin B2) is a precursor for the essential coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). nih.govresearchgate.netnih.gov These flavocoenzymes are critical for a vast number of redox reactions central to energy metabolism, including the electron transport chain and the metabolism of fats, carbohydrates, and proteins. researchgate.netnih.gov
A direct metabolic link between this compound and riboflavin has not been established in the literature. However, a chemical interaction between arginine and riboflavin has been demonstrated in a non-biological context. One study showed that L-arginine can act as an effective co-initiator with riboflavin (used as a photoinitiator) to induce the formation of dextran-methacrylate hydrogels under visible light. nih.gov This process relies on the generation of radicals, a fundamental aspect of the redox chemistry in which flavins participate. While this study is focused on biomaterial engineering, it demonstrates a potential for direct chemical interaction between arginine and riboflavin. It is conceivable that in specific cellular microenvironments or under certain physiological conditions, the guanidino group of arginine could influence flavin-dependent enzymatic reactions, although this remains speculative.
The metabolic roles of amino acids and their derivatives are often studied in the context of diseases characterized by altered metabolic states, such as neurodevelopmental disorders and cancer.
Neurodevelopmental Disorders: Animal models are crucial tools for understanding the molecular basis of neurodevelopmental disorders (NDDs) like autism spectrum disorder (ASD). nih.gov Metabolomic studies in human patients and animal models have pointed towards disturbances in amino acid metabolism. For instance, metabolomic analyses of children with ASD and Pediatric Acute-onset Neuropsychiatric Syndrome (PANS) revealed significant differences in the plasma concentrations of several amino acids, including arginine, when compared to healthy controls. Specifically, one study noted differences in arginine and other amino acids as distinguishing features between PANS and ASD. Mouse models with mutations in genes associated with NDDs, such as Neurexin 1α, exhibit behavioral deficits that follow a developmental trajectory. While direct measurements of this compound in these models are not available, the documented dysregulation of arginine metabolism suggests that the levels and flux of arginine-containing peptides like this compound would likely be altered.
Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation. This includes an increased demand for specific amino acids. Arginine metabolism is particularly significant in this context. mdpi.comresearchgate.net Many tumors exhibit a silenced expression of argininosuccinate synthase 1 (ASS1), the enzyme required for synthesizing arginine from citrulline. researchgate.netresearchgate.net This renders them auxotrophic for arginine, meaning they become completely dependent on an external supply. This dependency is the basis for arginine-deprivation therapies currently under investigation. researchgate.net In cancer cells starved of arginine, there is a general depletion of TCA cycle intermediates. mdpi.com Furthermore, arginine deprivation has been shown to induce mitochondrial dysfunction and affect DNA repair pathways through the depletion of polyamines, which are synthesized from arginine. mdpi.comresearchgate.net Given the critical role and frequent dysregulation of arginine metabolism in various cancers, the metabolic profile of this compound is expected to be significantly altered in tumor microenvironments.
The table below summarizes findings in non-human models and clinical studies:
| Condition | Key Findings Related to Constituent Amino Acids | Potential Implication for this compound | References |
|---|---|---|---|
| Neurodevelopmental Disorders | Altered plasma levels of arginine observed in children with ASD and PANS. | Levels of this compound may be dysregulated as part of the broader amino acid imbalance. | |
| Cancer | Many tumors are deficient in arginine synthesis (ASS1-deficient) and depend on external arginine. Arginine deprivation impacts TCA cycle and mitochondrial function. | Availability and metabolism of this compound would be critical in the tumor microenvironment and could be affected by arginine-deprivation therapies. | researchgate.netmdpi.comresearchgate.net |
Cellular Uptake and Efflux Mechanisms (e.g., potential interaction with efflux pumps like AcrB in Salmonella enterica)
The transport of this compound across cellular membranes is expected to be mediated by peptide and amino acid transporters. The presence of the cationic arginine residue likely plays a dominant role in its transport characteristics. Arginine-rich peptides are known to be efficiently taken up by cells, a property exploited for intracellular drug delivery. While the precise transporters for this compound have not been characterized, it is plausible that it utilizes carriers from the Solute Carrier (SLC) family, such as cationic amino acid transporters (CATs) that are responsible for arginine uptake. Cellular uptake is generally an energy-dependent process, often involving endocytosis, which can be inhibited at low temperatures.
Conversely, efflux pumps are critical for extruding toxic compounds from cells and are a major mechanism of multidrug resistance in bacteria. The AcrAB-TolC efflux pump is a primary example in Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.gov This pump recognizes a wide array of substrates. While there is no direct evidence of this compound being a substrate for AcrB, the properties of its constituent amino acids are relevant. A study on the AcrB-associated protein, AcrZ, found that a mutation changing a conserved glycine (B1666218) to an arginine (G30R) resulted in a dominant-negative phenotype, suggesting that this alteration disrupts the productive interaction between AcrZ and AcrB. This indicates that the presence and position of an arginine residue can be critical for the function of the efflux pump complex. Furthermore, molecular dynamics simulations have shown that certain antibiotic ligands form interactions with specific residues within the AcrB binding pocket, including arginine residues, which can affect the binding and transport process. These findings suggest a potential for this compound to interact with components of the AcrAB-TolC efflux system, although further experimental validation is required.
Molecular Mechanisms and Biological Roles of Isoleucylarginine
Biochemical Modulation and Enzyme Interactions
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Table 1: Examples of ACE Inhibitory Peptides and their Reported IC50 Values
| Peptide | Source | IC50 Value (µM) |
| MRW | Spinach Rubisco | 0.6 |
| LRIPVA | Spinach Rubisco | 0.38 |
| IAYKPAG | Spinach Rubisco | 4.2 |
This table provides examples of ACE inhibitory peptides from a specific study for comparative purposes and does not include data for Isoleucylarginine due to a lack of available information in the search results.
Potential for Inhibition of Other Digestive Enzymes (e.g., analogy to other amino acid derivatives)
The ability of this compound to inhibit digestive enzymes such as trypsin and chymotrypsin (B1334515) has not been specifically documented in the provided search results. However, the inhibition of these enzymes by other amino acid derivatives, particularly protease inhibitors from plant sources, is well-established. researchgate.netias.ac.insigmaaldrich.comnih.gov These inhibitors often form complexes with the enzymes, blocking their active sites. researchgate.netsigmaaldrich.comresearchgate.net For example, Bowman-Birk inhibitors, found in legumes, are known to inhibit both trypsin and chymotrypsin. sigmaaldrich.comnih.gov The inhibitory activity is typically quantified by measuring the residual enzyme activity in the presence of the inhibitor. researchgate.net
Cellular Responses and Signaling Pathway Involvement
Contribution to Macrophage Metabolic Reprogramming (e.g., in response to graphene nanoplatelets)
There is currently no direct evidence from the provided search results to suggest that this compound contributes to macrophage metabolic reprogramming, specifically in response to materials like graphene nanoplatelets. Studies on the interaction of graphene nanoplatelets with macrophages have revealed significant alterations in cellular metabolism. researchgate.netnih.govnih.govdntb.gov.ua These changes include impacts on lipid metabolism and mitochondrial membrane potential. researchgate.netnih.gov Exposure to graphene nanoplatelets can induce metabolic shifts in macrophages, but a role for this compound in this process has not been identified. researchgate.netnih.govdntb.gov.ua
Impact on Quorum Sensing and Metabolic State in Microbial Systems
The influence of this compound on quorum sensing and the metabolic state of microbial systems is not described in the available search results. Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.govnih.govyoutube.com This system allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. nih.govyoutube.com While various molecules can inhibit quorum sensing, there is no information linking this compound to this process. mdpi.comresearchgate.net
Influence on Inflammatory Responses in Specific Animal Models (e.g., inverse association with inflammatory cytokine production)
Specific studies detailing the influence of this compound on inflammatory responses and cytokine production in animal models are not present in the search results. Cytokines are key signaling molecules that mediate and regulate immunity and inflammation. nih.govnih.govdovepress.comresearchgate.net The production of pro-inflammatory and anti-inflammatory cytokines can be measured in vivo or ex vivo to assess the inflammatory response to various stimuli. nih.govnih.govdovepress.comwpmucdn.com While the individual amino acids, isoleucine and arginine, have known roles in immune function, the specific effect of the dipeptide this compound on cytokine production in animal models has not been elucidated in the provided information.
Functional Activities in Food Science and Fermentation Biology
Fermentation, a metabolic process driven by microorganisms such as bacteria and yeast, significantly alters the chemical composition of raw food materials. One of the key transformations is the breakdown of proteins into peptides and amino acids, which can generate a diverse array of functional molecules, including the dipeptide this compound.
The enzymatic breakdown of proteins during fermentation is a critical step in the formation of flavor and bioactive compounds. Lactic acid bacteria (LAB), for example, possess proteolytic systems that release peptides and amino acids from proteins, which then serve as precursors for flavor development in products like fermented vegetables and dairy. nih.govnih.gov These smaller molecules can contribute directly to the taste profile or can be further metabolized into volatile aroma compounds.
Beyond direct taste, peptides can participate in chemical reactions that generate flavor. For instance, they can be involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The products of such reactions include a variety of volatile compounds like aldehydes, ketones, and pyrazines, which contribute to the roasted, nutty, and savory aromas of many fermented and cooked foods. mdpi.commdpi.com
In terms of bioactive properties, the fermentation process can enhance the antioxidant potential of food substrates. nih.gov Peptides released during fermentation can exhibit various biological activities. While specific bioactive functions of this compound are not explicitly mentioned, peptides derived from food proteins are known to have properties such as antioxidant and antihypertensive activities. The generation of such bioactive peptides is a key benefit of food fermentation.
Table 1: Potential Contributions of this compound Precursors to Flavor in Fermented Foods
| Component | Precursor Amino Acid | Potential Flavor Contribution | Relevant Processes |
|---|---|---|---|
| This compound | Isoleucine, Arginine | Bitter taste | Proteolysis by microbial enzymes |
| Volatile Compounds | Isoleucine, Arginine | Precursors for Maillard reaction products (e.g., roasted, savory aromas) | Maillard reaction, Amino acid catabolism |
Fermentation significantly impacts the nutritional quality of food. The proteolytic activity of fermenting microorganisms breaks down large, sometimes indigestible, proteins into smaller, more easily absorbed peptides and amino acids. nih.govnih.gov This process increases the bioavailability of amino acids, making the fermented food a more nutritious option.
This compound, as a product of this proteolysis, represents a readily available source of its constituent essential (isoleucine) and conditionally essential (arginine) amino acids. The presence of such dipeptides in fermented substrates indicates the liberation of these crucial nutrients from the food matrix.
Microorganisms used in fermentation, such as Lactic Acid Bacteria, utilize amino acids and peptides from the substrate for their own growth and metabolic activities. nih.gov This metabolism leads to the production of various compounds, including organic acids (like lactic acid), which act as preservatives and contribute to the characteristic tangy flavor of fermented foods. nih.gov The metabolism of amino acids can also lead to the synthesis of other bioactive compounds, further enhancing the functional properties of the food.
The use of specific starter cultures can be optimized to enhance the nutritional profile of fermented products. For example, selecting strains with high proteolytic activity can lead to a greater release of peptides and amino acids, thereby improving the nutritional value of the final product. nih.govresearchgate.net
Table 2: Role of this compound in the Nutritional Context of Fermentation
| Aspect | Role of this compound | Significance in Fermented Substrates |
|---|---|---|
| Nutrient Bioavailability | A readily absorbable source of Isoleucine and Arginine. | Increases the overall nutritional value of the fermented product by providing essential and conditionally essential amino acids in a more accessible form. nih.govnih.gov |
| Microbial Nutrition | Can serve as a nutrient source for fermenting microorganisms. | Supports the growth and metabolic activity of beneficial bacteria, leading to the production of organic acids and other desirable compounds. nih.gov |
| Indicator of Proteolysis | Its presence signifies the breakdown of complex proteins. | Demonstrates the efficacy of the fermentation process in improving the digestibility and nutritional quality of the food matrix. |
Advanced Analytical and Characterization Methodologies for Isoleucylarginine Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating Isoleucylarginine from complex mixtures. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. chromatographytoday.comchromatographyonline.comnih.gov For a polar dipeptide like this compound, reversed-phase HPLC (RP-HPLC) is the most popular method. gilson.com Separation in RP-HPLC is based on the hydrophobic interactions between the analyte and a non-polar stationary phase, typically a C18 (octadecyl) silica-based column. mdpi.com A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. sielc.com Adding an acid, such as formic acid, to the mobile phase helps to improve peak shape and control the ionization state of the peptide.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. chromatographytoday.comchromatographyonline.com UHPLC systems use columns packed with smaller particles (typically sub-2 µm) and can withstand much higher pressures. chromatographytoday.com This results in substantially faster analysis times and superior chromatographic resolution, which is critical for separating closely related peptides from complex biological samples. chromatographytoday.comnih.gov The enhanced resolution and sensitivity of UHPLC make it an ideal technique for peptide mapping and quantitative studies. chromatographytoday.comchromatographyonline.com
Table 1: Comparison of Typical HPLC and UHPLC Parameters for Dipeptide Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Internal Diameter | 4.6 mm | 2.1 mm |
| Pressure Limit | ~400 bar (6,000 psi) | >1000 bar (15,000 psi) |
| Analysis Time | Longer (e.g., >20 min) | Shorter (e.g., <10 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org Dipeptides like this compound are non-volatile due to their polar, zwitterionic nature and cannot be analyzed directly by GC. americanpeptidesociety.orglibretexts.org Therefore, a crucial derivatization step is required to convert the dipeptide into a volatile and thermally stable analogue. libretexts.orgsigmaaldrich.com
Common derivatization methods include silylation and acylation. libretexts.org Silylation involves replacing the active hydrogen atoms in the amine and carboxylic acid groups with a nonpolar trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov The resulting derivatized this compound would be more volatile and suitable for GC analysis. nih.gov While feasible, this approach is less common for peptide analysis than liquid chromatography methods due to the extra sample preparation step and potential for incomplete derivatization. americanpeptidesociety.org However, for specific applications, GC coupled with mass spectrometry (GC-MS) can provide detailed structural information on the derivatized peptides. americanpeptidesociety.orgnih.gov
Ion-Exchange Chromatography for Amino Acid and Peptide Separation
Ion-exchange chromatography (IEX) is a powerful technique that separates molecules based on their net charge. gilson.comalfa-chemistry.com This method is highly suitable for charged molecules like peptides and has been widely used for their separation and purification. alfa-chemistry.comwaters.com Since this compound contains a basic arginine residue, it will carry a net positive charge at a pH below its isoelectric point (pI).
This characteristic allows it to be separated using cation-exchange chromatography. phenomenex.com In this technique, the sample is loaded onto a column containing a stationary phase with negatively charged functional groups (e.g., sulfonate groups in strong cation exchangers). phenomenex.com this compound binds to the column, while neutral or negatively charged molecules pass through. phenomenex.com Elution of the bound dipeptide is typically achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase. waters.comphenomenex.com This method offers high resolving power for peptides that differ by even a single charge. phenomenex.com
Table 2: Typical Operating Conditions for Cation-Exchange Chromatography of Peptides
| Parameter | Description |
|---|---|
| Stationary Phase | Strong Cation Exchange (SCX) resin (e.g., with sulfonic acid groups) |
| Mobile Phase A (Loading) | Low ionic strength buffer at an acidic pH (e.g., 20 mM citrate, pH 2.5-3.0) |
| Mobile Phase B (Elution) | High ionic strength buffer (e.g., Mobile Phase A + 1 M NaCl or KCl) |
| Elution Mode | Gradient elution, increasing percentage of Mobile Phase B over time |
| Detection | UV at 214/280 nm |
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, providing high sensitivity and specificity for the identification and quantification of molecules like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. thermofisher.comnih.gov This is the preferred method for analyzing dipeptides in complex matrices. mdpi.comnih.gov After separation by an HPLC or UHPLC system, the eluent containing this compound is introduced into the mass spectrometer's ion source. thermofisher.com Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. thermofisher.comyoutube.com
Tandem mass spectrometry (LC-MS/MS) provides an even higher level of specificity and structural information. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and subjected to fragmentation, a process called collision-induced dissociation (CID). youtube.com This fragmentation generates a series of characteristic product ions that act as a structural fingerprint for the molecule. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve highly selective and sensitive quantification of this compound, even in complex biological fluids. mdpi.comresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value/Ion | Description |
|---|---|---|
| Chemical Formula | C₁₂H₂₅N₅O₃ | - |
| Monoisotopic Mass | 287.1957 u | The exact mass of the most abundant isotopic species. |
| Precursor Ion [M+H]⁺ | m/z 288.2030 | The protonated molecular ion observed in positive mode ESI-MS. |
| Key MS/MS Fragment Ion | m/z 174.1118 | Corresponds to the protonated arginine residue after cleavage of the peptide bond. |
| Key MS/MS Fragment Ion | m/z 86.0964 | Corresponds to the immonium ion of isoleucine. |
Application in Untargeted Metabolomics for Differential Analysis
Untargeted metabolomics is a global, hypothesis-generating approach that aims to measure and compare as many metabolites as possible in a biological sample to find significant differences between experimental groups. frontiersin.orgnih.govmdpi.com This powerful strategy can reveal novel biomarkers and provide insights into metabolic pathway perturbations. nih.govcreative-proteomics.com In the context of this compound research, untargeted metabolomics using LC-MS can identify the dipeptide as one of thousands of features in samples like serum, tissue, or feces. mdpi.com
The workflow involves analyzing samples with high-resolution mass spectrometry (HRMS), followed by sophisticated data processing to detect, align, and annotate metabolic features. nih.gov If the levels of a feature corresponding to the mass of this compound are found to be significantly different between, for example, a treatment and a control group, it is flagged as a potential biomarker. creative-proteomics.com Subsequent targeted analysis or MS/MS fragmentation is then used to confirm the identity of the feature as this compound. nih.gov This untargeted approach is crucial for discovering previously unknown roles of dipeptides like this compound in various biological processes and disease states. frontiersin.orgmdpi.com
Strategies for Structural Elucidation and Confirmation
The definitive identification of this compound and its distinction from its structural isomer, Arginyl-isoleucine (Arg-Ile), relies on a combination of advanced analytical techniques. The primary challenge lies in confirming the precise sequence of the amino acid residues, which cannot be achieved by mass measurement alone.
Tandem Mass Spectrometry (MS/MS) is the cornerstone technique for the structural elucidation of peptides. wikipedia.orgnih.gov In this method, this compound ions are first isolated in the mass spectrometer and then fragmented through collision-induced dissociation (CID). creative-proteomics.com The resulting fragment ions are analyzed to reveal the peptide's sequence. The fragmentation patterns for this compound and its isomer are distinct. For this compound, fragmentation will predominantly produce b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The observation of a y-ion corresponding to the mass of arginine and a b-ion corresponding to the mass of isoleucine would confirm the Ile-Arg sequence. Conversely, an Arg-Ile sequence would yield different characteristic fragments. This "bottom-up" proteomics approach is standard for peptide sequencing. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary, high-resolution structural information. mdpi.comfrontiersin.org NMR can determine the three-dimensional structure of peptides in solution by analyzing the magnetic properties of atomic nuclei. mdpi.com For this compound, 1H and 13C NMR would confirm the presence and connectivity of all atoms, while 2D NMR experiments (like COSY and HMBC) would establish the covalent bonds between the isoleucine and arginine residues, unequivocally confirming the peptide sequence and structure.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy is another powerful gas-phase technique used for the structural characterization of ions. Studies on arginine-containing species have shown that IRMPD can provide detailed information about molecular structure and coordination, which can help differentiate between isomers. mdpi.com
The table below summarizes the key techniques used for the structural elucidation of this compound.
| Technique | Principle | Information Gained for this compound | Citation |
| Tandem Mass Spectrometry (MS/MS) | Isolation and fragmentation of peptide ions to produce sequence-specific fragment ions. | Confirms the amino acid sequence (Ile then Arg) by analyzing characteristic b- and y-ions; distinguishes from Arg-Ile isomer. | wikipedia.orgcreative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed 3D structural information. | Confirms the covalent structure, stereochemistry, and conformation of the dipeptide in solution. | mdpi.comfrontiersin.org |
| Infrared Spectroscopy (IRMPD) | Uses infrared laser light to induce fragmentation of ions, providing vibrational and structural data. | Provides information on functional groups and non-covalent interactions, aiding in isomeric differentiation. | mdpi.com |
Spectroscopic Characterization Methods (e.g., Emission Spectroscopy)
While this compound does not possess a native fluorophore like tryptophan, its presence can be characterized and quantified using fluorescence (emission) spectroscopy following chemical derivatization. nih.gov This approach leverages the specific chemical properties of the arginine residue.
The guanidino group of the arginine moiety in this compound can be targeted with selective fluorogenic reagents. A common method involves a post-column reaction in a High-Performance Liquid Chromatography (HPLC) system. nih.gov After the dipeptide is separated on the HPLC column, it is mixed with a reagent like ninhydrin (B49086) under basic conditions. This reaction generates a highly fluorescent product that can be measured with extreme sensitivity. nih.gov Another established reagent, benzoin, also reacts selectively with the guanidino group to create a fluorescent derivative detectable using a laser-induced fluorescence system. nih.gov
This derivatization strategy enables the highly sensitive and specific detection of arginine-containing peptides like this compound in complex biological fluids. Detection limits using these methods can reach the attomole (10⁻¹⁸ mole) to femtomole (10⁻¹⁵ mole) range, making it suitable for pharmacokinetic studies and the analysis of low-abundance endogenous peptides. nih.govnih.gov
Sample Preparation and Derivatization Strategies for Peptide Analysis
The accurate analysis of this compound from complex biological matrices, such as plasma or tissue extracts, necessitates robust sample preparation to remove interfering substances and enhance analytical sensitivity. thermofisher.comthermofisher.com This typically involves a multi-step process including sample clean-up followed by chemical derivatization to improve chromatographic and mass spectrometric performance. jst.go.jpnih.gov
Sample Preparation: Initial steps aim to separate the dipeptide from larger molecules like proteins. Common techniques include:
Protein Precipitation: Using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) to denature and precipitate proteins, leaving smaller molecules like dipeptides in the supernatant. nih.gov
Ultrafiltration: Employing membranes with specific molecular weight cutoffs (MWCO) to physically separate low-molecular-weight peptides from high-molecular-weight proteins. nih.gov
Solid-Phase Extraction (SPE): Using cartridges with a solid adsorbent (e.g., C18) to bind the dipeptide while salts and other highly polar impurities are washed away. The purified dipeptide is then eluted with an organic solvent. thermofisher.com
Derivatization Strategies: Following initial clean-up, derivatization is often employed to enhance the analytical properties of dipeptides for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. nih.gov Derivatization can improve chromatographic separation of isomers and increase ionization efficiency, leading to higher sensitivity. jst.go.jpnih.gov
The table below outlines common derivatization reagents applicable to the analysis of this compound.
| Derivatization Reagent | Target Functional Group | Benefit for this compound Analysis | Citation |
| Dansyl Chloride (Dns-Cl) | Primary and secondary amines (N-terminus and Lysine (B10760008) side-chain) | Provides characteristic fragment ions for annotation and improves chromatographic separation of isomers. | nih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC / AccQ-Tag™) | Primary and secondary amines | Increases hydrophobicity for better reversed-phase LC retention and yields a common fragment ion (m/z 171.1) useful for precursor ion scanning. | nih.gov |
| Phenyl Isocyanate (PIC) | Free amino groups (N-terminus) | Reacts under mild conditions and produces specific fragmentation patterns upon CID, aiding in comprehensive dipeptide profiling. | jst.go.jpresearchgate.net |
| 2,4,6-triphenylpyrylium salts | Primary amines (specifically the ε-amine of Lysine, but also N-terminus) | Introduces a fixed positive charge, significantly increasing ionization efficiency and MS signal intensity. | shimadzu-webapp.eu |
Computational Approaches for Metabolomic Data Interpretation
Once analytical data for this compound and other metabolites are acquired, computational methods are essential to interpret the results in a biological context. These approaches range from statistical analysis to identify significant changes to network modeling to understand systemic function.
In metabolomics studies, where hundreds to thousands of metabolites are measured simultaneously, multivariate statistical analysis is crucial for discerning patterns and identifying key molecules. unl.edunih.gov If this compound levels are measured as part of a larger panel, its data is integrated into a large matrix for analysis.
Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method used to sharpen the separation between predefined sample groups (e.g., disease vs. control). sartorius.comnih.gov OPLS-DA models the variation in the metabolite data that is correlated to the class distinction, while separating out the uncorrelated variation. This makes it a powerful tool for biomarker discovery. metwarebio.comresearchgate.net In this context, OPLS-DA can specifically identify if this compound is one of the key variables responsible for discriminating between experimental groups.
After multivariate analysis identifies this compound as a biologically significant metabolite, pathway enrichment analysis is used to understand its functional context. nih.gov This bioinformatics method maps the identified significant metabolites to known metabolic and signaling pathways cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp
The analysis determines if any pathways are statistically over-represented with altered metabolites from the dataset. For this compound, this could involve mapping its constituent amino acids to relevant pathways:
Amino Acid Metabolism: Including pathways for valine, leucine, and isoleucine biosynthesis and degradation, and the urea (B33335) cycle (arginine and proline metabolism).
Protein Digestion and Absorption: Reflecting its potential origin from dietary protein breakdown.
Signaling Pathways: Dipeptides can act as signaling molecules or be transported by specific transporters like PepT1, which can be part of broader cellular transport and signaling networks. nih.gov
This process helps generate hypotheses about the biological processes that are perturbed in the experimental condition being studied.
To move from a static snapshot of metabolite levels to a dynamic understanding of metabolic function, Metabolic Flux Analysis (MFA) and network modeling are employed. nih.govnih.gov
Metabolic Flux Analysis (MFA) is a powerful technique that quantifies the rates (fluxes) of reactions within a metabolic network. mdpi.comspringernature.com A typical MFA experiment involves feeding cells an isotopically labeled substrate, such as ¹³C-labeled isoleucine or arginine. The rate of incorporation of the isotope into this compound and other downstream metabolites is measured over time by mass spectrometry. This data is then used to calculate the intracellular flux through the specific biosynthetic and catabolic pathways involving the dipeptide. nih.govresearchgate.net
Metabolic Network Modeling involves constructing a comprehensive, genome-scale mathematical model of an organism's metabolism. wikipedia.orgpurdue.edu These models contain all known metabolic reactions and the genes that encode the enzymes. plos.org By integrating experimental data, such as metabolite concentrations and flux data from MFA, these models can simulate the behavior of the entire metabolic system. This allows researchers to predict how perturbations, such as a change in this compound levels, might affect other parts of the metabolic network and ultimately impact the cellular phenotype. plos.org
Synthetic Strategies and Structural Modification of Isoleucylarginine
Chemical Synthesis of Isoleucylarginine
The creation of the peptide bond between isoleucine and arginine can be accomplished through two primary strategies: solid-phase synthesis, which is the modern standard for peptide production, and traditional solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the dominant method for synthesizing peptides due to its efficiency and potential for automation. peptide.combachem.com The process involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymer support, or resin. bachem.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin to remove soluble by-products and unreacted materials. bachem.com
The synthesis of this compound via SPPS would typically proceed as follows:
Resin Selection and Loading: The process begins by attaching the C-terminal amino acid, Arginine, to a suitable resin. For producing a peptide with a C-terminal amide, a Rink amide resin is often used. kennesaw.edunih.gov The arginine side chain's guanidinium (B1211019) group, which is highly basic, requires a protecting group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent unwanted side reactions. The N-terminus is protected by a temporary group, most commonly the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. peptide.com
Deprotection: The Fmoc group on the resin-bound arginine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. kennesaw.edu
Coupling: The next amino acid, Fmoc-protected Isoleucine, is activated by a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and added to the resin. kennesaw.edu This facilitates the formation of the amide (peptide) bond between the carboxyl group of isoleucine and the newly exposed amino group of arginine.
Final Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIPS) to remove the Pbf side-chain protecting group and release the final this compound peptide into solution. kennesaw.edu
A significant challenge in synthesizing arginine-containing peptides is related to its guanidinium side chain. An alternative SPPS strategy involves anchoring the arginine residue to the resin via its side chain, which leaves the α-carboxylic group free for modifications, such as conjugation with a fluorophore. nih.gov
Solution-phase synthesis, also known as classical peptide synthesis, predates SPPS and involves carrying out all reactions in a homogeneous solution. bachem.com While it has been largely superseded by SPPS for routine and small-scale synthesis, it remains valuable for large-scale production and the synthesis of certain complex or modified peptides. bachem.comnih.gov
In this method, the protected Isoleucine and Arginine amino acids are coupled in an appropriate organic solvent. Each step, including protection, coupling, and deprotection, is followed by a purification process, often involving crystallization, extraction, or chromatography, to isolate the intermediate product before proceeding to the next step. This makes the process more labor-intensive and time-consuming compared to SPPS. peptide.com The synthesis requires careful selection of protecting groups to ensure that only the desired peptide bond is formed.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Principle | Peptide chain is assembled on an insoluble polymer support. bachem.com | All reactions are carried out in a homogeneous solution. bachem.com |
| Purification | Simple filtration and washing after each step; final purification after cleavage. bachem.com | Requires full purification (e.g., chromatography, crystallization) after each step. |
| Reagent Use | Excess reagents are used to drive reactions to completion. peptide.com | Reagents are used in near-stoichiometric amounts. |
| Automation | Easily automated for high-throughput synthesis. kennesaw.edu | Difficult to automate. |
| Scalability | Ideal for small to medium scale (research); large-scale can be challenging. researchgate.net | Can be advantageous for large-scale commercial production. bachem.com |
| Key Challenge | Aggregation of growing peptide chain; difficult sequences. kennesaw.edu | Low yield; solubility issues of intermediate peptides. |
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, or pharmacokinetic properties of a lead compound. This involves systematic structural modifications and the conjugation of the peptide to other chemical entities.
Modifying the structure of this compound can provide crucial insights into its biological function. Key strategies include altering the stereochemistry, substituting amino acids, and modifying side chains. nih.gov
Stereochemical Modification: The stereochemistry of the amino acid residues is critical for biological activity. Synthesizing analogs with D-amino acids or altering the stereocenters of the isoleucine side chain can drastically affect binding to a target protein. nih.gov
Amino Acid Substitution: Replacing either isoleucine or arginine with other natural or unnatural amino acids is a common strategy. For example, substituting isoleucine with other hydrophobic amino acids like valine, leucine, or methionine can probe the size and electronic requirements of the binding pocket. nih.gov Such substitutions have been shown to shift the inhibitory profile of related compounds from one aminoacyl-tRNA synthetase to another. nih.gov
Side Chain Modification: The side chains of both isoleucine and arginine are key targets for modification. For arginine, the guanidinium group can be altered, for instance, by creating N-methyl or N-ethyl derivatives, which can change the hydrogen bonding capacity and basicity of the side chain. nih.gov
Conjugating this compound to other molecules can impart new functionalities. This strategy is widely used to create tool compounds for research or to improve drug-like properties.
Fluorophore Conjugation: Attaching a fluorescent tag is a common method for creating probes to study the localization and interactions of the peptide in biological systems. This can be achieved by synthesizing the peptide with a free carboxylic acid and coupling it to an amine-containing fluorophore. nih.gov
Drug Conjugation: The peptide can be linked to another pharmacologically active molecule. For example, amino acid derivatives have been conjugated to antiviral agents like amantadine (B194251) to create novel compounds with potentially enhanced activity. mdpi.com
Click Chemistry: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offers a highly efficient and specific method for conjugation. nih.gov An this compound analog could be synthesized containing an azide (B81097) or alkyne group, allowing it to be readily conjugated with a wide array of molecules, including other peptides, small molecules, or polymers. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives (focused on biochemical activity)
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological or biochemical activity. nih.govnih.gov For this compound derivatives, SAR studies have been instrumental in elucidating their role as enzyme inhibitors.
In studies of compounds targeting isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis, the isoleucine moiety is a key determinant of activity and specificity. nih.gov The synthesis and evaluation of numerous analogs of an IleRS inhibitor, SB-203207, have provided a clear SAR profile. nih.gov
Key findings from these studies include:
Importance of the Isoleucine Residue: Any alteration to the carbon skeleton or stereochemistry of the isoleucine residue leads to a significant decrease in inhibitory potency against IleRS. nih.gov
Side Chain Specificity: Replacing the isoleucine residue with other amino acids results in a dramatic loss of activity against IleRS. However, this strategy can produce inhibitors of the corresponding aminoacyl-tRNA synthetases. For instance, substituting isoleucine with methionine creates a potent inhibitor of methionyl-tRNA synthetase. nih.gov
These findings highlight that the precise structure of the isoleucine side chain is critical for high-affinity binding to the active site of IleRS. The development of quantitative structure-activity relationship (QSAR) models, which correlate variations in 3D chemical structures with biological activity, can further guide the design of more potent and selective analogs. mdpi.commdpi.comresearchgate.net
Table 2: SAR Findings for Isoleucyl-Containing Synthetase Inhibitors
| Modification to Isoleucine Moiety | Effect on Biochemical Activity (Inhibition of IleRS) | Reference |
| Alteration of stereochemistry | Decreased potency | nih.gov |
| Change in carbon skeleton | Decreased potency | nih.gov |
| Substitution with Valine | Loss of activity against IleRS | nih.gov |
| Substitution with Leucine | Loss of activity against IleRS | nih.gov |
| Substitution with Methionine | Loss of activity against IleRS; gain of activity against MetRS | nih.gov |
Engineered Biosynthesis of this compound in Host Organisms
A foundational aspect of engineered biosynthesis is the overexpression of key enzymes in the respective amino acid synthesis pathways and the deregulation of feedback inhibition mechanisms. For L-arginine production, this often involves engineering the L-glutamate pathway, which serves as a primary precursor. nih.govgoogle.com Similarly, for L-isoleucine, the biosynthesis pathway starting from threonine is a key target for genetic modification. researchgate.netoup.com
While direct fermentative production of this compound has not been extensively reported, a plausible and efficient strategy involves the co-expression of genes for precursor overproduction with a gene encoding an enzyme capable of forming the dipeptide bond. L-amino acid ligases (Lals) are a promising class of enzymes for this purpose as they catalyze the ATP-dependent formation of a peptide bond between two free L-amino acids. researchgate.netsci-hub.se
One potential candidate for the enzymatic synthesis of this compound is the L-amino acid ligase (Lal) from Pseudomonas syringae, known as TabS. nih.gov This enzyme has demonstrated broad substrate specificity, with the ability to catalyze the formation of 136 different dipeptide combinations from 231 tested amino acid pairs. nih.gov The reaction proceeds in a single, ATP-dependent step without the need for protection and deprotection of the amino acid functional groups, which is a significant advantage over chemical synthesis. nih.gov
Another viable enzymatic system for dipeptide synthesis involves non-ribosomal peptide synthetases (NRPSs). uzh.chwikibooks.orgwikipedia.org These large, modular enzyme complexes are responsible for the synthesis of a wide array of peptide natural products in bacteria and fungi. uzh.chwikipedia.org An engineered NRPS module, designed to specifically recognize and activate L-isoleucine and L-arginine, could be expressed in a suitable host to produce this compound. While the engineering of NRPS systems can be more complex than using a single Lal enzyme, it offers a high degree of control over the final product. nih.govnih.gov
The development of a whole-cell biocatalyst for this compound production would involve the integration of these biosynthetic modules into a robust microbial chassis. For instance, an E. coli strain engineered for high-level production of both L-isoleucine and L-arginine could be further modified to express a selected L-amino acid ligase. Recent studies have demonstrated the successful production of L-isoleucine up to 51.5 g/L in engineered E. coli.
Ultimately, the choice of host organism and specific enzymatic strategy depends on various factors, including the desired production scale, yield, and the economic feasibility of the process. The table below summarizes key research findings relevant to the engineered biosynthesis of the precursor amino acids and potential dipeptide synthesis enzymes.
| Research Area | Host Organism | Key Genetic Modifications/Enzymes | Relevant Findings | Citations |
| L-Arginine Production | Corynebacterium glutamicum | Deletion of arginine repressor (argR), overexpression of feedback-resistant N-acetylglutamate synthase (argJ) and other pathway enzymes. | Achieved L-arginine titers up to 92.5 g/L in fed-batch fermentation. | uzh.ch |
| L-Isoleucine Production | Corynebacterium glutamicum | Overexpression of feedback-resistant homoserine dehydrogenase (hom(Fbr)) and threonine dehydratase (ilvA(Fbr)). | Resulted in a yield of 0.22 g of L-isoleucine per gram of glucose. | oup.com |
| L-Isoleucine Production | Escherichia coli | Introduction of a growth-coupled α-ketobutyrate-generating bypass (metA-metB), use of an activity-improved cystathionine (B15957) γ-synthase, and enhancement of L-isoleucine efflux. | Achieved an L-isoleucine titer of 51.5 g/L in fed-batch fermentation. | wikipedia.org |
| Dipeptide Synthesis | Pseudomonas syringae (Enzyme Source) | L-amino acid ligase (TabS). | Broad substrate specificity, capable of synthesizing 136 different dipeptides. | nih.gov |
| Dipeptide Synthesis | Bacillus subtilis (Enzyme Source) | L-amino acid ligase (RizA). | High specificity for N-terminal arginine. | researchgate.net |
| Dipeptide Synthesis | Various | Non-ribosomal peptide synthetase (NRPS) adenylation domains. | Can be engineered to activate specific amino acids for peptide bond formation. | nih.govasm.org |
Emerging Research Avenues and Future Perspectives in Isoleucylarginine Research
Integration of Multi-Omics Data for Comprehensive Biological Understanding (e.g., proteo-metabolomics, transcriptomics)
There is currently a lack of specific multi-omics studies centered on Isoleucylarginine. However, the methodologies of proteomics, metabolomics, and transcriptomics are widely applied to understand the broader metabolic pathways involving its constituent amino acids.
Integrative multi-omics analyses have been crucial in understanding the role of arginine and its biosynthesis in various cancers, linking gene expression to the tumor immune microenvironment. nih.gov For example, a pan-cancer analysis calculated an "arginine biosynthesis score" based on gene expression to correlate it with immune infiltration and therapy resistance. nih.gov Similarly, integrated analyses of amino acid levels and transcriptome data have been used to identify key regulators in processes like myogenesis, where levels of arginine and branched-chain amino acids, such as isoleucine, were observed to change significantly during differentiation. nih.govmdpi.com These approaches highlight how multi-omics can provide a systems-level view of amino acid metabolism, a potential framework for any future investigation into the specific roles of this compound.
Advanced Studies in Non-Human Model Organisms for Pathway Elucidation
Specific studies elucidating the pathways of this compound in non-human model organisms like Caenorhabditis elegans or Drosophila melanogaster have not been identified in current research literature. Research in these organisms has, however, explored the effects of L-arginine.
In C. elegans, L-arginine supplementation has been shown to enhance resistance to oxidative and heat stress, potentially by scavenging free radicals and upregulating the expression of certain aging-associated genes. nih.gov In Drosophila melanogaster, dietary L-arginine has been found to accelerate larval development and increase body mass at certain concentrations, though long-term consumption showed some unfavorable effects on life span and fecundity. nih.gov These organisms provide powerful genetic tools for dissecting the in-vivo effects of small molecules. mdpi.com Future research could leverage these models to understand the specific physiological impacts and metabolic fate of the this compound dipeptide, distinguishing its effects from those of its individual amino acid components.
Exploration of Novel Biochemical and Cellular Pathways Involving this compound
Detailed biochemical and cellular pathways specific to this compound are not well-defined in existing literature. The majority of research focuses on the extensive and varied metabolic pathways of L-arginine. L-arginine is a substrate for numerous enzymes and is converted into several biologically active compounds, including nitric oxide, polyamines, and creatine. nih.gov Its metabolism is central to processes like immune function, wound healing, and the regulation of vascular tone. nih.govresearchgate.net
The synthesis of L-arginine itself involves multiple steps, including the production of L-ornithine and L-citrulline, with different tissues in mammals expressing different enzymes required for its de novo synthesis. benthamopenarchives.com The cellular availability of L-arginine is critical for pathways such as nitric oxide synthesis and can influence the progression of various diseases. nih.gov Any future exploration of this compound's novel pathways would need to investigate how this dipeptide is metabolized and whether it acts as a signaling molecule itself or serves primarily as a source of isoleucine and arginine.
Development of High-Throughput Screening Assays for this compound Modulators
There are no specific reports on the development of high-throughput screening (HTS) assays designed to identify modulators of this compound. However, HTS methodologies have been successfully developed for enzymes involved in the metabolism of its constituent amino acid, arginine.
For instance, a fluorescence-based HTS assay was created to find small-molecule inhibitors of Arginase-1, an enzyme that converts L-arginine to L-ornithine and urea (B33335) and is a target for cancer immunotherapy. nih.gov This assay was automated for screening large compound libraries in a 384-well format. nih.gov Similarly, HTS has been employed to identify modulators of signaling pathways influenced by amino acid metabolism, such as the IL-17 pathway. nih.gov These examples demonstrate the feasibility of developing robust HTS assays. A future HTS assay for this compound modulators would first require the identification of a specific enzyme or receptor that the dipeptide interacts with, which could then be targeted in a screening campaign.
Computational Modeling of this compound Dynamics and Interactions
Specific computational modeling and molecular dynamics simulations for the dipeptide this compound are not found in the reviewed literature. Computational studies have, however, been applied to its components, particularly L-arginine and polymers thereof. Molecular dynamics (MD) simulations have been used to determine the physicochemical properties and conformations of poly-L-arginine in solution. mdpi.com
Furthermore, computational models have been used to investigate the interactions between L-arginine and proteins, such as its binding to the arginine repressor protein (ArgR), revealing details of the protein-ligand interaction. researchgate.net Such simulations are powerful tools for understanding molecular interactions at an atomic level. plos.orgnih.gov Future computational work on this compound could model its binding to potential target proteins, its conformational dynamics in solution, and how it differs from the individual amino acids in its interactions with biological molecules.
Q & A
Q. How can researchers avoid biases when selecting literature for comparative studies on this compound?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews:
- Inclusion criteria : Predefine parameters (e.g., peer-reviewed studies, ≥95% purity).
- Risk of bias assessment : Use tools like ROBINS-I to evaluate study quality.
- Transparency : Publish search strategies (e.g., PubMed/Scopus keywords) and excluded studies with rationale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
